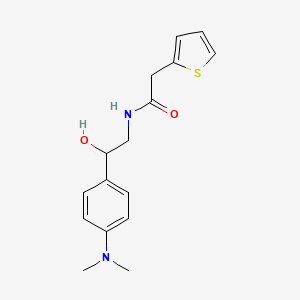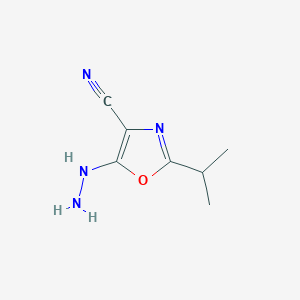![molecular formula C13H11N3O2S B3013636 5-[4-(1H-pyrazol-1-yl)benzyl]-1,3-thiazolane-2,4-dione CAS No. 956261-79-3](/img/structure/B3013636.png)
5-[4-(1H-pyrazol-1-yl)benzyl]-1,3-thiazolane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[4-(1H-pyrazol-1-yl)benzyl]-1,3-thiazolane-2,4-dione is a useful research compound. Its molecular formula is C13H11N3O2S and its molecular weight is 273.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activities
Antibacterial and Antifungal Properties
A range of derivatives has shown significant antibacterial activity against gram-positive bacteria and excellent antifungal activity. For instance, certain compounds demonstrated more than 60% inhibition against fungi like Aspergillus niger and A. flavus, outperforming commercially available drugs in some cases (Prakash et al., 2011).
Synthesis and Evaluation of Novel Derivatives
New derivatives have been synthesized and evaluated for their antibacterial screening. This includes an exploration of their molecular modeling, drug likeness, and toxicity profiles (Juneja et al., 2013).
Pyrazolo-Thiazolyl Alkoxy-1H-Isoindole-1, 3(2H)-dione Derivatives
These derivatives have been studied for their antibacterial and antifungal properties against various bacterial strains, indicating potential chemotherapeutic properties (Ahmed et al., 2006).
Anticancer Activity
In Vitro Cancer Inhibitory Activity
Some derivatives displayed significant antitumor activity against various cancer cell lines, including A549, HCT116, and PC-9. Certain compounds showed higher activity and potential as lead compounds for cancer inhibitory agents (Zi-cheng, 2013).
Apoptosis Induction in Lung Cancer Cells
Certain derivatives have been found to selectively inhibit the growth of lung cancer cells, inducing apoptosis in a dose-dependent manner (Lv et al., 2012).
Other Applications
Hypoglycemic Activity
Some derivatives exhibit hypoglycemic activity, potentially useful in diabetes therapy (Perepelytsya et al., 2019).
Synthesis and Characterization for Biological Screening
Efficient synthesis methods have been developed for these compounds, with subsequent biological screening indicating moderate antimicrobial activities (Vekariya et al., 2022).
Molecular Docking Studies
Advanced studies involving FT-IR, FT-Raman, and quantum chemical analysis have been conducted for certain derivatives, with molecular docking studies highlighting their pharmacological importance (Venil et al., 2021).
Wirkmechanismus
Target of Action
Similar compounds with a pyrazole core have been reported to interact with various targets, including enzymes and receptors
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes . The interaction between the compound and its target could involve binding to an active site, leading to modulation of the target’s activity.
Biochemical Pathways
Compounds with similar structures have been reported to influence various biochemical pathways . The compound could potentially affect pathways related to the function of its target, leading to downstream effects on cellular processes.
Result of Action
Based on the activities of similar compounds, it could potentially modulate cellular processes related to its target
Safety and Hazards
Zukünftige Richtungen
The future directions for research on this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action . Further studies could also explore its potential applications in various fields such as medicinal chemistry, drug discovery, and agrochemistry .
Eigenschaften
IUPAC Name |
5-[(4-pyrazol-1-ylphenyl)methyl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c17-12-11(19-13(18)15-12)8-9-2-4-10(5-3-9)16-7-1-6-14-16/h1-7,11H,8H2,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOISTNUBYUGKNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)CC3C(=O)NC(=O)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B3013556.png)

![1-(4-Methylpiperidin-1-yl)-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B3013559.png)
![N-(1-cyanocyclopentyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide](/img/structure/B3013560.png)


![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3013567.png)


![N-[(1-benzylpiperidin-4-yl)methyl]-N-(pyridin-3-ylmethyl)amine trihydrochloride](/img/no-structure.png)
![7-fluoro-3-((2-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3013571.png)
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide](/img/structure/B3013572.png)

![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl benzo[d]thiazole-2-carboxylate](/img/structure/B3013574.png)
